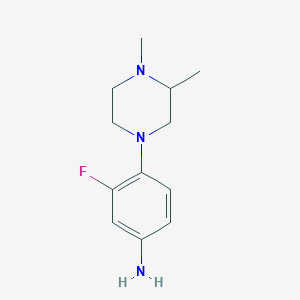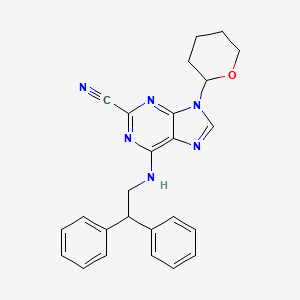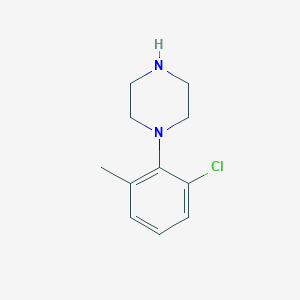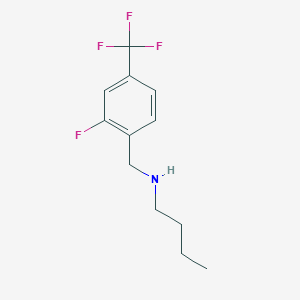
4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline
Overview
Description
4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline is a chemical compound that features a piperazine ring substituted with an amino group and a fluorine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline typically involves the reaction of 4-amino-2-fluorobenzonitrile with 1,2-dimethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline involves its interaction with molecular targets in cells. The compound can bind to DNA, RNA, and proteins, leading to the inhibition of cellular processes. This interaction is facilitated by the presence of the amino and fluorine groups, which enhance the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester
- 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester
- 3-(4-Aminobenzylamino)-piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18FN3 |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline |
InChI |
InChI=1S/C12H18FN3/c1-9-8-16(6-5-15(9)2)12-4-3-10(14)7-11(12)13/h3-4,7,9H,5-6,8,14H2,1-2H3 |
InChI Key |
YLNNSNXHIZHSBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C)C2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B8716281.png)
![Tert-butyl 4-[(4-acetylphenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B8716282.png)









